molecular formula C7H16N2 B1278852 2-Pyrrolidin-1-yl-propylamine CAS No. 50998-07-7

2-Pyrrolidin-1-yl-propylamine

Cat. No.: B1278852
CAS No.: 50998-07-7
M. Wt: 128.22 g/mol
InChI Key: GUHQLUWDOMXRGQ-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-propylamine is an organic compound that features a pyrrolidine ring attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-yl-propylamine typically involves the reaction of pyrrolidine with a suitable propylamine derivative. One common method is the reductive amination of pyrrolidine with propionaldehyde, followed by hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidin-1-yl-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Pyrrolidin-1-yl-propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-yl-propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the propylamine chain can participate in ionic interactions. These interactions modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidin-1-yl-propylamine is unique due to its combination of a pyrrolidine ring and a propylamine chain, which provides a versatile scaffold for the development of bioactive molecules. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

2-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHQLUWDOMXRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453307
Record name 2-Pyrrolidin-1-yl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50998-07-7
Record name 2-Pyrrolidin-1-yl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions using tritium nuclear magnetic resonance (3H NMR) to analyze Bepridil. How does this technique help in understanding the structure of 2-Pyrrolidin-1-yl-propylamine derivatives?

A1: Tritium (3H) NMR is a powerful tool for analyzing the structure and properties of molecules, especially those containing isotopes like tritium. In the case of Bepridil, which contains a this compound core, researchers used 3H NMR to analyze the different possible diastereoisomers formed when tritium was introduced into the pyrrolidine ring []. By analyzing the distinct signals produced by tritium in different chemical environments, researchers could identify and quantify the various isomers present. This information helps in understanding the stereochemistry and potential biological activity of Bepridil and related compounds.

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